molecular formula C22H20ClN5O2S B2410248 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 896308-96-6

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2410248
CAS RN: 896308-96-6
M. Wt: 453.95
InChI Key: LRCOMDXHKRJHQA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole, a triazole, a sulfanyl group, and an acetamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Scientific Research Applications

Antimicrobial Activity

Research into related compounds has shown a broad spectrum of antimicrobial activities. Compounds synthesized from related structures have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. For instance, derivatives of 1,2,4-triazole have exhibited wide-ranging pharmaceutical activities, including antimicrobial properties. Such compounds are valuable in developing new treatments against resistant strains of bacteria and fungi (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Anticancer Research

The synthesis of 1,2,4-triazole derivatives has also been explored for anticancer applications. Some derivatives have demonstrated significant activity against various cancer cell lines, offering potential as lead compounds for developing new anticancer therapies. For example, novel series of compounds have shown high activity against CNS cancer subpanels, presenting them as candidates for further studies in anticancer drug development (Zyabrev, Demydchuk, Zhirnov, Brovarets, 2022).

Synthesis of Novel Compounds

The chemical versatility of compounds containing the 1,2,4-triazole ring system facilitates the synthesis of a wide array of novel compounds. These compounds have been explored for various applications, including as inhibitors for enzymes or receptors involved in disease processes. The synthesis and characterization of such compounds provide a foundation for discovering new drugs with improved efficacy and safety profiles. For instance, modifications of acetamide and triazole derivatives have led to compounds with potential as PI3K inhibitors, an important target in cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, Zhang, 2015).

Future Directions

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-30-19-8-4-3-7-18(19)24-20(29)15-31-22-26-25-21(16-9-11-17(23)12-10-16)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCOMDXHKRJHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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